

Spectroscopic Data of 1,2-Dimethyl-4-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,2-Dimethyl-4-nitrobenzene

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,2-Dimethyl-4-nitrobenzene**, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural information of **1,2-Dimethyl-4-nitrobenzene** can be elucidated through various spectroscopic techniques. The data presented in the following tables has been compiled from reliable spectroscopic databases and is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **1,2-Dimethyl-4-nitrobenzene** in a standard deuterated solvent are summarized below. These predictions are based on established substituent effects on the benzene ring.^{[1][2][3]}

Table 1: Predicted ¹H NMR Spectroscopic Data for **1,2-Dimethyl-4-nitrobenzene**

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~7.9 - 8.1	Doublet of Doublets	1H	H-5
~7.8 - 8.0	Doublet	1H	H-3
~7.3 - 7.5	Doublet	1H	H-6
~2.5	Singlet	3H	C1-CH ₃
~2.3	Singlet	3H	C2-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1,2-Dimethyl-4-nitrobenzene**

Chemical Shift (δ) [ppm]	Assignment
~148	C4
~138	C1
~135	C2
~132	C6
~125	C5
~120	C3
~20	C1-CH ₃
~15	C2-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for **1,2-Dimethyl-4-nitrobenzene** are presented in Table 3.

Table 3: IR Spectroscopic Data for **1,2-Dimethyl-4-nitrobenzene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	C-H stretch (aromatic)
~2980 - 2850	Medium	C-H stretch (aliphatic)
~1600, ~1480	Strong	C=C stretch (aromatic ring)
~1520	Strong	N-O asymmetric stretch (nitro group)
~1340	Strong	N-O symmetric stretch (nitro group)
~880 - 800	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **1,2-Dimethyl-4-nitrobenzene** is summarized in Table 4.

Table 4: Mass Spectrometry Data for **1,2-Dimethyl-4-nitrobenzene**

m/z	Relative Intensity (%)	Assignment
151	~100	[M] ⁺ (Molecular Ion)
134	~30	[M - OH] ⁺
121	~15	[M - NO] ⁺
105	~40	[M - NO ₂] ⁺
91	~25	[C ₇ H ₇] ⁺ (Tropylium ion)
77	~20	[C ₆ H ₅] ⁺ (Phenyl ion)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of the **1,2-Dimethyl-4-nitrobenzene** sample for ^1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry vial.
- Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
- Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.
- Transfer the filtered solution into a clean 5 mm NMR tube.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

Data Acquisition:

- Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
- Place the sample in the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In a clean agate mortar and pestle, grind a small amount (1-2 mg) of the **1,2-Dimethyl-4-nitrobenzene** sample to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Gently but thoroughly mix and grind the sample and KBr together until a homogeneous mixture is obtained.
- Place a small amount of the mixture into a pellet die.
- Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
- A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

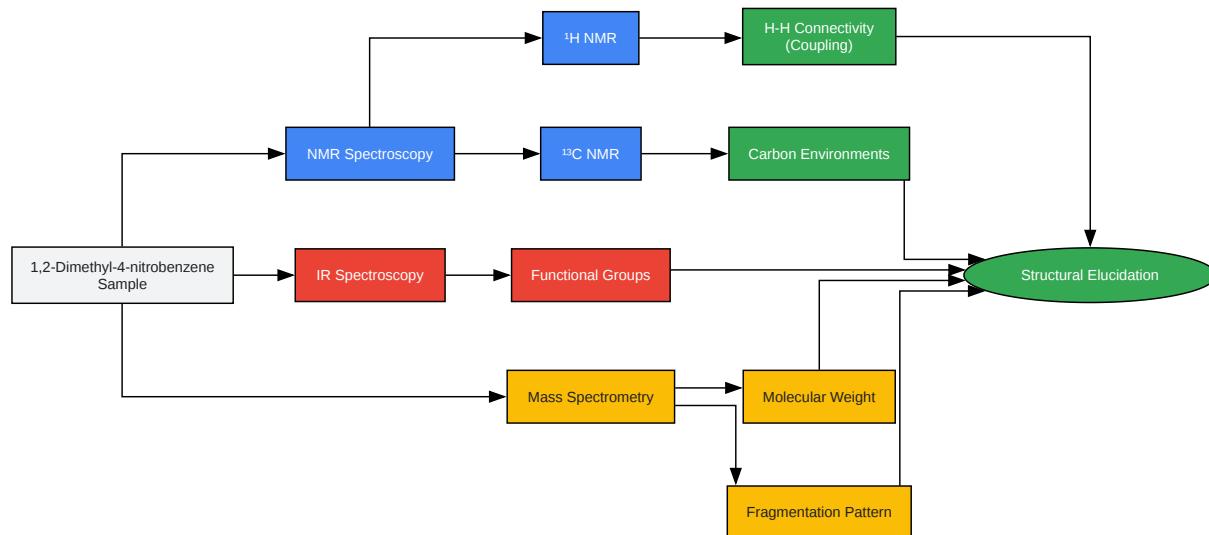
Mass Spectrometry (Electron Ionization - EI)

- Introduce a small amount of the **1,2-Dimethyl-4-nitrobenzene** sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

- The sample is vaporized in the ion source under high vacuum.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This bombardment causes the molecules to ionize, forming a molecular ion ($[M]^+$) and various fragment ions.
- The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques for the structural elucidation of an organic compound like **1,2-Dimethyl-4-nitrobenzene**.



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Caption: Workflow for Spectroscopic Analysis.

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